molecular formula C10H13ClN2 B13648805 (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride

(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride

Cat. No.: B13648805
M. Wt: 196.67 g/mol
InChI Key: YATXEDQNQZCNJD-QRPNPIFTSA-N
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Description

(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the asymmetric hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These methods are atom-economical and scalable, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often employs catalytic asymmetric synthesis techniques. These methods include the use of chiral ligands or organo-catalysts to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as palladium or platinum for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oximes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzymatic transformations and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic materials .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m0./s1

InChI Key

YATXEDQNQZCNJD-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C=CC=C1[C@H](C)N)C#N.Cl

Canonical SMILES

CC1=C(C=CC=C1C(C)N)C#N.Cl

Origin of Product

United States

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